molecular formula C6H14NOCl<br>C6H14ClNO B7802640 2,3-Epoxypropyltrimethylammonium chloride CAS No. 51838-31-4

2,3-Epoxypropyltrimethylammonium chloride

Cat. No.: B7802640
CAS No.: 51838-31-4
M. Wt: 151.63 g/mol
InChI Key: PUVAFTRIIUSGLK-UHFFFAOYSA-M
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Description

2,3-Epoxypropyltrimethylammonium chloride, with the chemical formula C6H14ClNO, is a versatile compound known for its applications in various industries. This colorless liquid is characterized by its epoxy and quaternary ammonium functional groups . It is commonly used as a cationic surfactant and a crosslinking agent in polymer synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Epoxypropyltrimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-Epoxypropyltrimethylammonium chloride involves its interaction with various molecular targets:

Properties

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;chloride
Source PubChem
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InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUVAFTRIIUSGLK-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1CO1.[Cl-]
Source PubChem
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Molecular Formula

C6H14NOCl, C6H14ClNO
Record name EPTAC (70-75 % aqueous solution)
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Related CAS

51838-31-4
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID1044643
Record name Glycidyl trimethylammonium chloride
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Molecular Weight

151.63 g/mol
Source PubChem
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name EPTAC (70-75 % aqueous solution)
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Solubility

Solubility in water: miscible
Record name EPTAC (70-75 % aqueous solution)
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Density

1.1 g/cm³
Record name EPTAC (70-75 % aqueous solution)
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CAS No.

3033-77-0, 51838-31-4
Record name Glycidyltrimethylammonium chloride
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Record name 2,3-Epoxypropyltrimethylammonium chloride
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Record name 2,3-epoxypropyltrimethylammonium chloride
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Record name GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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